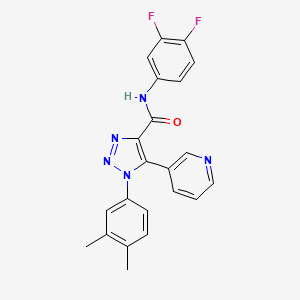

N-(3,4-difluorophenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Description

N-(3,4-difluorophenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative with a complex substitution pattern. Its core structure consists of a 1H-1,2,3-triazole ring substituted at the 1-, 4-, and 5-positions. Key structural features include:

- 1-position: A 3,4-dimethylphenyl group, introducing steric bulk and hydrophobicity.

- 5-position: A pyridin-3-yl substituent, contributing to π-π stacking and polar interactions.

This compound’s design likely targets pharmacologically relevant pathways, though specific biological data are absent in the provided evidence. Its structural complexity suggests applications in medicinal chemistry, particularly in kinase or receptor modulation .

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-1-(3,4-dimethylphenyl)-5-pyridin-3-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F2N5O/c1-13-5-7-17(10-14(13)2)29-21(15-4-3-9-25-12-15)20(27-28-29)22(30)26-16-6-8-18(23)19(24)11-16/h3-12H,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTCAPDPGDORKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)F)C4=CN=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3,4-difluorophenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring is often formed through a cycloaddition reaction between an azide and an alkyne. This reaction is typically carried out under copper-catalyzed conditions (CuAAC) to yield the 1,2,3-triazole core.

Substitution Reactions: The phenyl groups are introduced through substitution reactions, where appropriate halogenated precursors are reacted with nucleophiles to form the desired substituted phenyl rings.

Coupling Reactions: The pyridine moiety is introduced through coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine ring to the triazole core.

Final Assembly: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

N-(3,4-difluorophenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.

Reduction: Reduction reactions can target the triazole ring or the pyridine moiety, leading to the formation of partially or fully reduced derivatives.

Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The carboxamide group can undergo hydrolysis to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds containing the triazole moiety exhibit significant anticancer properties. Specifically, N-(3,4-difluorophenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of triazole could effectively induce apoptosis in various cancer cell lines, suggesting the potential of this compound as an anticancer agent .

Antimicrobial Properties

Triazole derivatives are also known for their antimicrobial activities. The compound has shown promising results against a range of pathogens. In vitro studies have reported that modifications in the triazole structure can enhance antimicrobial efficacy, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, research has indicated that this compound may possess anti-inflammatory effects. The inhibition of pro-inflammatory cytokines in experimental models suggests potential therapeutic applications in treating inflammatory diseases .

Material Science Applications

Polymer Chemistry

The incorporation of triazole derivatives into polymer matrices has been explored for enhancing material properties. The unique electronic characteristics of the triazole group can improve the thermal stability and mechanical strength of polymers. Studies have shown that adding this compound to polymer blends can result in materials with superior performance characteristics .

Nanotechnology

In nanotechnology, triazole compounds have been utilized as stabilizers or capping agents in the synthesis of nanoparticles. The ability of this compound to interact with metal ions makes it suitable for applications in catalysis and drug delivery systems. Research indicates that nanoparticles stabilized with triazole derivatives exhibit enhanced biocompatibility and targeted delivery capabilities .

Case Studies

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and affecting cellular processes. For example, in medicinal chemistry, the compound may inhibit the activity of specific enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The presence of fluorine atoms and the triazole ring enhances its binding affinity and specificity, making it a potent modulator of biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related triazole carboxamides, focusing on substitution patterns and their implications:

Key Observations:

Substitution at the 1-position :

- The target’s 3,4-dimethylphenyl group increases steric hindrance and lipophilicity compared to the 2-fluorophenyl group in the analog . This may influence membrane permeability and target binding.

- The 2-fluorophenyl substituent in the analog provides moderate electron withdrawal but less steric bulk.

The analog’s (3,4-dimethoxyphenyl)methyl group offers methoxy-derived solubility and hydrogen-bonding capacity, which could improve pharmacokinetics .

Physicochemical Properties: The target’s molecular weight (inferred ~434 g/mol) and logP (estimated higher due to dimethyl groups) suggest greater lipophilicity than the analog (433.4 g/mol, C23H20FN5O3). No experimental data (e.g., melting point, solubility) are available for direct comparison.

Research Findings (Limitations):

- Biological Activity : The evidence lacks comparative efficacy or toxicity studies. The analog’s methoxy groups may favor aqueous solubility, whereas the target’s fluorine and methyl groups could enhance target affinity or metabolic stability.

Biological Activity

N-(3,4-difluorophenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a triazole ring, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and potential therapeutic effects.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 396.41 g/mol. The structure consists of a triazole ring linked to various aromatic systems and a pyridine moiety, which may contribute to its biological activity.

Antimicrobial Activity

Triazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds with a triazole ring can exhibit varying degrees of antibacterial and antifungal activities. For instance:

- Antibacterial Studies : In studies involving related triazole compounds, it was found that certain derivatives showed significant inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, similar compounds have demonstrated MIC values in the range of 16 µg/mL to 100 µg/mL against pathogenic bacteria .

Antioxidant Activity

Antioxidant properties are crucial for compounds intended for therapeutic use. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly employed to evaluate the free radical scavenging ability of compounds:

- DPPH Scavenging : Triazoles have shown varying antioxidant activities based on their substituents. Compounds with hydroxyl or amino groups typically exhibit higher antioxidant capacity . Although specific data for the compound is not available, it can be inferred that the presence of fluorine and dimethyl groups may enhance its electron-donating ability.

Case Studies

Several studies have synthesized and evaluated the biological activities of triazole derivatives similar to this compound:

- Synthesis and Evaluation : A series of 1,2,3-triazoles were synthesized and tested against Gram-positive and Gram-negative bacteria. Some derivatives showed promising antibacterial activity with MIC values as low as 16 µg/mL .

- Antioxidant Properties : A study focusing on novel 1,2,3-triazole-containing nitrones reported significant antioxidant activity in certain derivatives. This suggests that modifications to the triazole scaffold can lead to improved biological profiles .

Data Summary

Q & A

Q. What are the key synthetic challenges in constructing the triazole-carboxamide core of this compound?

The triazole-carboxamide scaffold is typically synthesized via cyclocondensation of substituted isocyanides with azides. For example, condensation of 3,4-difluoroaniline with an isocyanide derivative (e.g., 3,4-dimethylphenyl isocyanide) forms an intermediate carboximidoyl chloride, which reacts with sodium azide to generate the triazole ring . Challenges include controlling regioselectivity during triazole formation and optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize side products like regioisomeric triazoles .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

A combination of analytical methods is recommended:

- X-ray crystallography : Resolves absolute configuration and confirms substituent positions (e.g., triazole ring substitution pattern) .

- NMR spectroscopy : and NMR can verify fluorine and aromatic proton environments, respectively.

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., ) .

Q. What solvent systems are suitable for handling this compound given its low aqueous solubility?

Due to hydrophobic aryl substituents (3,4-dimethylphenyl, pyridinyl), polar aprotic solvents like DMF or DMSO are effective for dissolution. Co-solvent systems (e.g., DMSO:water, 1:1) can enhance solubility for biological assays. Solubility limitations should be addressed via derivative synthesis (e.g., PEGylation or salt formation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Discrepancies may arise from variations in cell permeability, metabolic stability, or off-target interactions. Strategies include:

- Comparative pharmacokinetic profiling : Measure logP, plasma protein binding, and metabolic stability in microsomal assays .

- Orthogonal assay validation : Use SPR (surface plasmon resonance) to confirm target binding affinity if cell-based assays show inconsistency .

- Structural-activity relationship (SAR) studies : Modify substituents (e.g., fluorine position on the phenyl ring) to isolate contributions to activity .

Q. What computational methods are effective for predicting binding modes of this compound with kinase targets?

Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics simulations can model interactions with kinases. Key considerations:

- Parameterization of fluorine atoms : Fluorine’s electronegativity and size influence hydrogen bonding and hydrophobic interactions .

- Binding pocket flexibility : Use ensemble docking to account for kinase conformational changes . Validation via mutagenesis (e.g., alanine scanning of predicted binding residues) is critical .

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Catalyst screening : Transition-metal catalysts (e.g., Cu(I) for azide-alkyne cycloaddition) improve regioselectivity and yield .

- Flow chemistry : Continuous flow systems reduce side reactions and enhance reproducibility for multi-step syntheses .

- Byproduct analysis : Use LC-MS to identify and quantify impurities (e.g., unreacted azides) for process refinement .

Methodological Notes

- Synthetic protocols from analogous triazole-carboxamides emphasize strict temperature control (0–5°C) during azide addition to prevent decomposition .

- Crystallization conditions for X-ray studies often require slow evaporation from DCM/hexane mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.